molecular formula C7H12N2 B1604112 3-Isobutylpyrazole CAS No. 98816-40-1

3-Isobutylpyrazole

Cat. No.: B1604112
CAS No.: 98816-40-1
M. Wt: 124.18 g/mol
InChI Key: KLQAJWMVWOATSI-UHFFFAOYSA-N
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Description

3-Isobutylpyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cannabinoid hcb1 and hcb2 receptor activities

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces . The exact nature of these interactions would depend on the specific target and the chemical structure of the 3-Isobutyl-1H-pyrazole.

Biochemical Pathways

For instance, some pyrazole derivatives have been shown to inhibit p38 kinase, a protein involved in cellular responses to stress and inflammation . Other pyrazole derivatives have demonstrated antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria .

Result of Action

Given the diverse biological activities of pyrazole derivatives, it’s plausible that 3-isobutyl-1h-pyrazole could induce a variety of cellular responses, depending on its specific targets .

Action Environment

The action, efficacy, and stability of 3-Isobutyl-1H-pyrazole could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could impact the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other competing molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylpyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. One common method is the reaction of isobutyl hydrazine with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield corresponding hydrazines or amines, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents.

Major Products:

Scientific Research Applications

3-Isobutylpyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole
  • 3-Phenyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Comparison: 3-Isobutylpyrazole is unique due to its isobutyl substituent, which can influence its chemical reactivity and biological activity. Compared to 3-Methyl-1H-pyrazole, the isobutyl group provides steric hindrance, potentially affecting the compound’s interaction with enzymes and receptors. Similarly, the presence of the isobutyl group can alter the compound’s physical properties, such as solubility and melting point, compared to other pyrazole derivatives .

Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)5-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQAJWMVWOATSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626208
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98816-40-1
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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